1-Benzyl-4-bromobenzene

Descripción

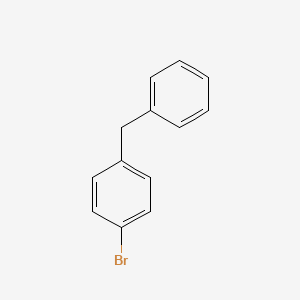

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-4-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEOYCMCJMLRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284607 | |

| Record name | 1-benzyl-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-36-1 | |

| Record name | 2116-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2116-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-bromobenzene: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks that offer multiple, distinct reaction sites—can dramatically accelerate the path to novel compounds. 1-Benzyl-4-bromobenzene (also known as 4-Bromodiphenylmethane) has emerged as a key intermediate, valued for its unique bifunctional nature.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and development professionals. The molecule incorporates two primary points of chemical reactivity: an aryl bromide moiety, ideal for a host of transition-metal-catalyzed cross-coupling reactions, and a benzylic position, which is amenable to various functionalization strategies such as oxidation.[1] This dual reactivity allows for a stepwise and controlled assembly of complex target molecules, making it a valuable tool in the synthetic chemist's arsenal.[1][2]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for experimental design, from selecting appropriate solvent systems to predicting its behavior in analytical methods. This compound is a solid at room temperature with high lipophilicity, dictating its excellent solubility in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) and poor solubility in aqueous systems.[1]

Chemical Structure

Caption: 2D structure of this compound.

Core Properties Summary

| Property | Value | Source |

| CAS Number | 2116-36-1 | [1][3] |

| Molecular Formula | C₁₃H₁₁Br | [1][4] |

| Molecular Weight | 247.13 g/mol | [1][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 110-112 °C | [6] |

| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| logP | ~4.2 | [1] |

| InChI Key | NNEOYCMCJMLRSD-UHFFFAOYSA-N | [1][7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons of the two rings typically appear as a multiplet in the δ 7.2–7.5 ppm range. The most distinct signal is the benzylic methylene (CH₂) protons, which present as a sharp singlet around δ 4.8 ppm.[1] The integration of these signals (11H total) confirms the proton count.

-

¹³C NMR: The carbon spectrum shows the benzylic carbon at approximately δ 70 ppm. The brominated aromatic carbon appears in the δ 120–130 ppm region, along with the other aromatic carbons.[1]

-

Mass Spectrometry (EI): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 247, corresponding to the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak (m/z 247 and 249). Key fragmentation patterns include the loss of the benzyl radical to give a fragment at m/z 170 and the formation of the stable tropylium ion at m/z 91.[1]

Synthesis of this compound

While several routes exist for the synthesis of this compound, such as Ullmann coupling, a common and reliable laboratory-scale method is the Friedel-Crafts benzylation of bromobenzene.[1] This electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule.

Workflow for Friedel-Crafts Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Benzylation

Causality: This protocol utilizes a strong Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to generate a benzylic carbocation electrophile from benzyl bromide. Bromobenzene serves as the nucleophile. The reaction is conducted at low temperature initially to control the exothermic reaction and minimize side products.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous bromobenzene (1.2 equivalents) and a chosen anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise while stirring. Insight: The anhydrous conditions are critical as water will deactivate the Lewis acid catalyst.

-

Reagent Addition: Add benzyl bromide (1.0 equivalent) to the dropping funnel and add it dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and water. Trustworthiness: This step safely decomposes the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford this compound as a crystalline solid.

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of this compound is anchored in its ability to undergo selective transformations at two distinct sites. The aryl bromide is a classic handle for carbon-carbon and carbon-heteroatom bond formation, while the benzylic C-H bonds can be targeted for oxidation or other reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials synthesis.[8]

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (boronic acid or ester).[9] It is one of the most robust and widely used methods for constructing biaryl or aryl-vinyl structures. The steric bulk of the benzyl group can influence regioselectivity in some contexts.[1]

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[10][11] This is a go-to method for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[12][13] The development of sterically hindered and electron-rich phosphine ligands has been crucial for enabling these transformations on various substrates with high efficiency.[12][14]

Catalytic Cycle for Suzuki-Miyaura Couplingdot

References

- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]

- 4. This compound | C13H11Br | CID 236000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. This compound (2116-36-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. nbinno.com [nbinno.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromodiphenylmethane

Introduction: A Versatile Scaffold in Modern Chemistry

4-Bromodiphenylmethane (CAS No. 2116-36-1) is a halogenated aromatic hydrocarbon that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a diphenylmethane core with a bromine substituent on one of the phenyl rings, provides a unique combination of lipophilicity, steric bulk, and reactive handles. This guide offers a comprehensive exploration of the core physicochemical properties of 4-Bromodiphenylmethane, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application. We will delve into its structural and physical characteristics, spectral signature, synthesis, and reactivity, all underpinned by established experimental methodologies and scientific principles.

Structural and Physical Characteristics: The Foundation of Functionality

The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical determinants of its behavior in both synthetic and biological systems.[1] A thorough understanding of these characteristics is paramount for rational drug design and process development.

Molecular Identity and Key Physical Constants

4-Bromodiphenylmethane is a solid at room temperature, appearing as a white crystalline substance.[2] Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁Br | [1][3] |

| Molecular Weight | 247.13 g/mol | [1][3] |

| CAS Number | 2116-36-1 | [1][3][4] |

| Appearance | White solid | [2] |

| Melting Point | 110-112 °C | [3] |

| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| LogP (calculated) | ~4.2 | [1] |

Note: The melting point is reported by a single supplier and should be experimentally verified.

The high calculated LogP value indicates significant lipophilicity, suggesting that 4-Bromodiphenylmethane will exhibit good solubility in organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF), but poor solubility in aqueous systems.[1] This is a critical consideration for selecting appropriate solvent systems for reactions, purification, and formulation.

Experimental Determination of Physical Constants: A Methodological Overview

To ensure the accuracy and reliability of these physical constants, standardized experimental protocols are employed. The causality behind these experimental choices lies in achieving reproducible and universally comparable data.

Melting Point Determination (USP <741>):

The melting point is a crucial indicator of purity. The United States Pharmacopeia (USP) provides a standardized method for its determination.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered 4-Bromodiphenylmethane is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

-

Heating: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1 °C/minute, starting from a temperature about 5°C below the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Assessment (Shake-Flask Method):

The "shake-flask" method is a standard approach to determine the equilibrium solubility of a compound.

Protocol:

-

System Preparation: An excess amount of solid 4-Bromodiphenylmethane is added to a known volume of the solvent of interest (e.g., water, ethanol, DCM) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of 4-Bromodiphenylmethane in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for determining key physical properties.

Spectral Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of 4-Bromodiphenylmethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (500 MHz, CDCl₃):

-

δ 7.39 (d, J = 8.0 Hz, 2H): These two protons are on the brominated phenyl ring, ortho to the bromine atom.

-

δ 7.28 (t, J = 7.0 Hz, 2H): These two protons are on the unsubstituted phenyl ring, meta to the methylene bridge.

-

δ 7.20 (t, J = 7.5 Hz, 1H): This proton is on the unsubstituted phenyl ring, para to the methylene bridge.

-

δ 7.15 (d, J = 8.0 Hz, 2H): These two protons are on the unsubstituted phenyl ring, ortho to the methylene bridge.

-

δ 7.04 (d, J = 8.5 Hz, 2H): These two protons are on the brominated phenyl ring, meta to the bromine atom.

-

δ 3.91 (s, 2H): This singlet corresponds to the two protons of the methylene bridge (-CH₂-).[3]

¹³C NMR (125 MHz, CDCl₃):

-

δ 140.6, 140.3: These signals correspond to the quaternary carbons of the two phenyl rings.

-

δ 131.7, 130.8, 129.0, 128.7, 126.5: These peaks are in the aromatic region, corresponding to the various CH carbons of the phenyl rings.

-

δ 120.1: This signal is attributed to the carbon atom bearing the bromine atom.

-

δ 41.5: This peak corresponds to the carbon of the methylene bridge.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS-APCI): The calculated mass for [M+H]⁺ is 247.0122, with an experimental value found at 247.0107, confirming the molecular formula C₁₃H₁₁Br.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Bromodiphenylmethane, the IR spectrum would be expected to show:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2920-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Synthesis of 4-Bromodiphenylmethane: A Practical Approach

A common and effective method for the synthesis of 4-Bromodiphenylmethane is the Friedel-Crafts benzylation of benzene with 4-bromobenzyl bromide, catalyzed by a Lewis acid.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromobenzene

Abstract

1-Benzyl-4-bromobenzene, also known as 4-bromodiphenylmethane, is a pivotal intermediate in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a reactive benzyl group and a versatile aryl bromide moiety, allows for diverse chemical transformations, making it a valuable building block for complex molecular architectures.[1] This guide provides an in-depth technical overview of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of prominent synthetic strategies, including Friedel-Crafts benzylation and various transition-metal-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of this compound

The utility of this compound stems from its bifunctional nature. The aryl bromide provides a handle for a multitude of cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] Concurrently, the benzylic position is susceptible to a range of functionalization reactions.[1] This dual reactivity makes this compound a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₁Br[1] |

| Molecular Weight | 247.13 g/mol [1] |

| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg[1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| CAS Number | 2116-36-1[1] |

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into two primary approaches:

-

Electrophilic Aromatic Substitution: Primarily through the Friedel-Crafts benzylation of bromobenzene.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Including Suzuki, Negishi, and Kumada couplings, which offer alternative and often more versatile routes.

The choice of synthetic route is dictated by factors such as substrate availability, desired yield, functional group tolerance, and scalability.

Friedel-Crafts Benzylation of Bromobenzene

The Friedel-Crafts reaction is a classic method for the formation of C-C bonds to an aromatic ring. In the context of synthesizing this compound, it involves the benzylation of bromobenzene using a suitable benzylating agent in the presence of a Lewis acid catalyst.

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), activates the benzylating agent (e.g., benzyl chloride or benzyl alcohol) to generate a benzyl carbocation or a highly polarized complex.[5][6] This electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the desired product. The bromine atom on the benzene ring is a deactivating but ortho, para-directing group, leading to a mixture of isomers, with the para-isomer being the major product due to steric hindrance at the ortho-position.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-bromobenzene (CAS 2116-36-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-bromobenzene, also known by its synonym 4-bromodiphenylmethane, is an organic compound with the chemical formula C₁₃H₁₁Br and a molecular weight of 247.13 g/mol .[1] This versatile building block is of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzyl group attached to a brominated phenyl ring, provides two distinct reactive sites, making it a valuable precursor for the construction of more complex molecular architectures.[1] The presence of the aryl bromide facilitates participation in various transition-metal-catalyzed cross-coupling reactions, while the benzylic position is amenable to a range of functionalization reactions.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for laboratory applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2116-36-1 | [1][3] |

| Molecular Formula | C₁₃H₁₁Br | [1][3] |

| Molecular Weight | 247.13 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or liquid | [3][4] |

| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF); insoluble in water. | [1][4] |

Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its potential sensitivity to light and oxygen, it is recommended to handle it under an inert atmosphere (e.g., nitrogen or argon).[1]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Method 1: Friedel-Crafts Benzylation of Bromobenzene

A common and direct approach involves the Friedel-Crafts benzylation of bromobenzene with benzyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Friedel-Crafts benzylation of bromobenzene.

Experimental Protocol:

-

To a stirred solution of bromobenzene in a suitable solvent (e.g., carbon disulfide or a chlorinated solvent) under an inert atmosphere, add anhydrous aluminum chloride in portions at 0-5 °C.

-

Slowly add benzyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that polarizes the C-Cl bond in benzyl chloride, generating a benzyl carbocation or a highly polarized complex that acts as the electrophile.

-

Low Temperature: The initial low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of polysubstituted byproducts.

-

Aqueous Workup with Acid: The acidic workup is necessary to decompose the aluminum chloride complexes formed during the reaction and to remove any remaining catalyst.

Method 2: Reduction of (4-Bromophenyl)(phenyl)methanone (p-Bromobenzophenone)

An alternative synthesis route involves the reduction of the corresponding ketone, (4-bromophenyl)(phenyl)methanone, also known as p-bromobenzophenone. This method is particularly useful when the ketone is readily available.

Reaction Scheme:

Caption: Reduction of p-bromobenzophenone.

Experimental Protocol (Wolff-Kishner Reduction):

A detailed procedure for the synthesis of p-bromodiphenylmethane from 1-p-bromophenyl-1-phenyl-2,2,2-trichloroethane (which is derived from p-bromobenzophenone) is described in Organic Syntheses.[5][6] The final step of this multi-step synthesis involves a reduction that is analogous to the Wolff-Kishner reduction.

-

Prepare a solution of potassium hydroxide in diethylene glycol and water.

-

Heat the mixture to distill off the water until the internal temperature reaches 180 °C.

-

Cool the solution and add 1-p-bromophenyl-1-phenyl-2,2,2-trichloroethane.

-

Heat the mixture to reflux for several hours.

-

Pour the hot solution onto crushed ice and allow it to stand overnight.

-

Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Trustworthiness and Self-Validation:

The protocol from Organic Syntheses is a well-established and peer-reviewed procedure, ensuring its reliability.[5][6] The reported yield and melting point of the product serve as benchmarks for successful synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Spectroscopic Characterization

| Technique | Expected Data |

| ¹H NMR | Aromatic protons: multiplet at δ 7.06–7.40 ppm; Benzyl CH₂: singlet at δ 3.94 ppm.[2] |

| ¹³C NMR | Aromatic carbons: δ 120–140 ppm; Benzyl carbon: ~δ 41 ppm. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 247/249 (due to bromine isotopes), with a characteristic fragment at m/z 167 (loss of Br) and m/z 91 (tropylium ion).[1] |

| IR Spectroscopy | C-H stretching (aromatic): ~3030-3080 cm⁻¹; C-H stretching (aliphatic): ~2850-2925 cm⁻¹; C=C stretching (aromatic): ~1450-1600 cm⁻¹; C-Br stretching: ~500-600 cm⁻¹. |

Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the structure. The characteristic singlet for the two benzylic protons around 3.94 ppm is a key indicator of the product.[2] The complex multiplet in the aromatic region (7.06-7.40 ppm) corresponds to the nine aromatic protons.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments. The benzylic carbon will appear around 41 ppm, while the aromatic carbons will be in the typical downfield region. The carbon attached to the bromine atom will be shifted to a higher field compared to the other aromatic carbons.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak, which will exhibit the characteristic isotopic pattern of bromine (approximately 1:1 ratio for M⁺ and M⁺+2). The fragmentation pattern, including the loss of the bromine atom and the formation of the stable tropylium ion (m/z 91), provides further structural confirmation.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methylene bridge. The C-Br stretching frequency will be observed in the fingerprint region.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of compounds. Its primary utility lies in its ability to undergo further transformations at both the aryl bromide and the benzylic positions.

-

Cross-Coupling Reactions: The aryl bromide is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

-

Benzylic Functionalization: The benzylic protons are susceptible to radical or oxidative functionalization, enabling the introduction of other functional groups at this position.[2]

-

Medicinal Chemistry: The diphenylmethane scaffold is a common motif in many biologically active molecules. This compound serves as a starting material for the synthesis of novel drug candidates.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound (CAS 2116-36-1). By understanding the underlying principles of the synthetic methods and the expected outcomes of the characterization techniques, researchers can confidently prepare and utilize this important chemical intermediate in their research and development endeavors. The detailed protocols and field-proven insights presented herein are intended to facilitate the successful application of this versatile building block in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to 1-Benzyl-4-bromobenzene: Synthesis, Characterization, and Applications in Modern Organic Chemistry

This technical guide provides a comprehensive overview of 1-benzyl-4-bromobenzene, a versatile building block in organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, spectroscopic characterization, and key applications, offering field-proven insights and detailed methodologies.

Core Molecular Attributes of this compound

This compound, also known as 4-bromodiphenylmethane, is an aromatic compound featuring a benzyl group attached to a brominated benzene ring. This structure provides two distinct points for chemical modification: the C-Br bond, which is amenable to a variety of cross-coupling reactions, and the benzylic methylene bridge, which can be a site for functionalization.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the table below. This information is critical for reaction planning, purification, and structural confirmation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁Br | --INVALID-LINK--[1] |

| Molecular Weight | 247.13 g/mol | --INVALID-LINK--[2] |

| CAS Number | 2116-36-1 | --INVALID-LINK--[2] |

| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.3 ± 0.1 g/cm³ | --INVALID-LINK--[2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through several methods, including the Friedel-Crafts benzylation of bromobenzene.[3][4] However, a more controlled and high-yielding approach involves a palladium-catalyzed cross-coupling reaction. Below is a detailed, self-validating protocol adapted from established literature.[5]

Palladium-Catalyzed Cross-Coupling Synthesis

This protocol describes a Negishi-like coupling, which offers good functional group tolerance and high efficiency. The causality behind this choice is the mild reaction conditions and the high selectivity, minimizing the formation of byproducts often seen in classical Friedel-Crafts alkylations.[6]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol:

-

Preparation of the Organozinc Reagent: In a nitrogen-purged flask, to a stirred solution of benzylmagnesium chloride (2.0M in THF, 21 mL, 42 mmol) at room temperature, add a solution of thrice-fused zinc chloride (6.80 g, 50.0 mmol) in THF (50 mL). The resulting slurry is stirred for 1 hour. The in-situ formation of the organozinc reagent is crucial as it is generally more stable and less reactive than the corresponding Grignard reagent, leading to cleaner reactions.

-

Cross-Coupling Reaction: To this slurry, add 1-bromo-4-iodobenzene (10.0 g, 35.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (450 mg, 0.4 mmol) in THF (30 mL). The reaction mixture is stirred at room temperature for 16 hours. The palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the catalytic cycle.

-

Work-up and Purification: The reaction is quenched with 2M hydrochloric acid (50 mL). The mixture is extracted three times with hexanes. The combined organic extracts are washed with saturated sodium bicarbonate solution and 10% sodium thiosulfate solution. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel using hexanes as the eluent to yield this compound as a colorless oil (7.05 g, 80% yield).[5]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are discussed below, providing a basis for quality control and reaction monitoring.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. The benzylic protons (CH₂) are expected to appear as a singlet around 4.0 ppm. The aromatic protons will be in the range of 7.0-7.5 ppm. The protons on the brominated ring will appear as two doublets (an AA'BB' system) due to their coupling, while the protons on the unsubstituted benzyl ring will show more complex splitting patterns.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the benzylic carbon is expected around 41 ppm. The aromatic carbons will resonate in the region of 120-142 ppm. The carbon atom attached to the bromine (ipso-carbon) is expected to be shielded due to the "heavy atom effect," appearing upfield compared to what would be expected based on electronegativity alone.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region. A key feature will be the C-Br stretching vibration, which is expected in the far-infrared region, typically around 600-500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 246 and 248. A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is also expected due to the facile cleavage of the benzylic bond.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Key Reactions

-

Suzuki-Miyaura Cross-Coupling: The C-Br bond can be readily coupled with boronic acids or their esters in the presence of a palladium catalyst to form new C-C bonds. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and substituted aromatic systems.

-

Other Cross-Coupling Reactions: It can also participate in other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations, providing access to a wide range of functionalized derivatives.

-

Benzylic Functionalization: The benzylic protons can be abstracted to form a carbanion, which can then react with various electrophiles. Alternatively, the benzylic position can be oxidized to a carbonyl group.

Application in the Synthesis of Anticancer Agents

A notable application of this scaffold is in the synthesis of novel anticancer agents. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their anticancer activity.[8] In these syntheses, the 1-benzyl- moiety is a key structural feature that contributes to the biological activity of the final compounds. The study showed that certain derivatives exhibited potent inhibitory activity against breast cancer (MCF-7) cell lines and VEGFR-2, a key target in angiogenesis.[8]

Caption: Logical relationship of this compound in the synthesis of anticancer agents.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an ideal starting material for the synthesis of complex molecular architectures. The detailed synthetic protocol and spectroscopic analysis provided in this guide serve as a practical resource for scientists working in organic synthesis and medicinal chemistry. The demonstrated application in the development of novel anticancer agents underscores the importance of this compound as a key building block in the quest for new therapeutic agents.

References

- 1. This compound | C13H11Br | CID 236000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]

- 3. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzyl-4-bromobenzene

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative, offering unparalleled insight into the molecular framework of organic compounds. This guide provides a comprehensive analysis of 1-Benzyl-4-bromobenzene (CAS: 2116-36-1, Molecular Formula: C₁₃H₁₁Br), a versatile aryl building block frequently employed in the synthesis of more complex molecular targets.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, instead focusing on the causality behind spectral features and the logic underpinning experimental design. We will dissect the ¹H and ¹³C NMR spectra of this compound, providing predictive data, a robust experimental protocol for data acquisition, and a framework for confident spectral interpretation.

Molecular Structure and Proton/Carbon Environments

A thorough analysis begins with a clear understanding of the molecule's structure and the unique electronic environments of its constituent atoms.

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict three distinct signal regions.

Chemical Shift (δ) and Multiplicity

-

Methylene Protons (H7): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and isolated from other protons by more than three bonds. Consequently, they do not exhibit spin-spin coupling and are expected to appear as a sharp singlet . Situated between two aromatic rings, their electron density is reduced, shifting their resonance downfield to an approximate region of δ 3.9-4.1 ppm .

-

Bromophenyl Protons (H2'/H6' and H3'/H5'): The para-substitution on this ring creates a plane of symmetry, making the protons at C2' and C6' chemically equivalent, as are the protons at C3' and C5'. This arrangement gives rise to an AA'BB' spin system, which often simplifies to appear as two distinct doublets .

-

H3'/H5': These protons are ortho to the electron-donating alkyl substituent and meta to the electron-withdrawing bromine atom. They are expected to resonate further upfield, around δ 7.0-7.2 ppm .

-

H2'/H6': These protons are ortho to the electronegative bromine atom, which deshields them significantly, shifting their signal downfield to approximately δ 7.3-7.5 ppm .

-

-

Phenyl Protons (Hortho, Hmeta, Hpara): The five protons on the unsubstituted benzyl ring are not equivalent and will overlap, producing a complex multiplet . Their chemical shifts are generally found in the standard aromatic region of δ 7.1-7.4 ppm .

Spin-Spin Coupling (J)

The splitting of signals into doublets, triplets, or multiplets is caused by the magnetic influence of neighboring, non-equivalent protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz).

-

In the 4-bromophenyl ring, the primary coupling observed is between the adjacent H2'/H6' and H3'/H5' protons. This is a three-bond coupling (³J), and for ortho protons on a benzene ring, the coupling constant is typically in the range of 6-10 Hz .[4][5]

Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the expected integration ratio would be:

-

Methylene singlet: 2H

-

Unsubstituted phenyl multiplet: 5H

-

Substituted phenyl doublets: 4H (2H for each doublet)

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule.

Predicted Chemical Shifts (δ)

Due to symmetry, we expect to see 9 distinct signals in the ¹³C NMR spectrum of this compound.

-

Methylene Carbon (C7): This aliphatic carbon will appear at the highest field (lowest ppm value), predicted in the range of δ 40-45 ppm .

-

Aromatic Carbons:

-

C4' (ipso-Carbon to Bromine): The chemical shift of a carbon atom directly attached to a halogen is influenced by the "heavy atom effect." For bromine, this effect is shielding, causing the signal to appear further upfield than might be expected based on electronegativity alone.[6] We predict this signal around δ 120-122 ppm .

-

Unsubstituted Phenyl Carbons (C9-C13): These carbons will resonate in the typical aromatic region of δ 126-130 ppm . The signal for the para-carbon (C11) will likely be the furthest upfield in this group.

-

Bromophenyl Carbons (C2', C3', C5', C6'): The carbons ortho and meta to the bromine (C2'/C6' and C3'/C5') are predicted to appear around δ 130-133 ppm .

-

Quaternary Carbons (C1', C8): The two carbons that do not bear any protons (C1', the ipso-carbon of the benzyl group, and C8, the ipso-carbon of the phenyl group) will typically have lower intensity signals and resonate further downfield, in the range of δ 138-142 ppm .

-

To definitively assign these carbons, advanced NMR experiments such as DEPT-135 (which shows CH and CH₃ as positive signals and CH₂ as negative signals) and 2D NMR (HSQC, HMBC) would be employed.

A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data requires meticulous attention to the experimental procedure. The following protocol is designed to be self-validating by ensuring sample purity and optimizing acquisition parameters for maximum resolution and signal-to-noise.

Part 1: NMR Sample Preparation

The quality of the final spectrum is critically dependent on the quality of the sample. The presence of particulate matter will disrupt the magnetic field homogeneity, leading to broad spectral lines that obscure fine details like coupling constants.[7][8]

Methodology:

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial. The concentration should be sufficient to achieve a good signal-to-noise ratio in a reasonable number of scans.[8]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in ¹H NMR and their deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift.[9]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[8]

-

Filtration (Critical Step): To eliminate suspended impurities, filter the solution directly into a clean, 5 mm NMR tube. A simple and effective filter can be made by pushing a small plug of cotton wool or Kimwipe into a Pasteur pipette.[7][10] This step is the primary safeguard against poor line shape.

-

Volume Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL). This height ensures the sample fills the detection region of the spectrometer's RF coil, which is crucial for proper shimming (homogenizing the magnetic field).[9][11]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly near the top.

Part 2: Spectrometer Setup and Data Acquisition

The choice of acquisition parameters is a balance between resolution, sensitivity, and total experiment time. The parameters below are a robust starting point for a modern 400 MHz spectrometer.

Methodology:

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Perform an automated or manual shimming procedure. This process adjusts small electromagnetic coils to maximize the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.[11]

-

Parameter Optimization: Load a standard ¹H or ¹³C experiment and adjust the following key parameters.

-

Spectral Width (SW): Define the frequency range to be observed. For ¹H NMR, a range of -2 to 12 ppm is typically sufficient. For ¹³C NMR, 0 to 220 ppm is standard.[12]

-

Acquisition Time (AQ): This is the duration for which the signal (FID) is recorded. A longer AQ results in better digital resolution, allowing for the clear distinction of closely spaced peaks. A typical value for ¹H NMR is 2-4 seconds.[13][14]

-

Relaxation Delay (D1): This is the waiting period between successive pulses to allow the nuclei to return to thermal equilibrium. For quantitative ¹H NMR, D1 should be at least 5 times the longest T₁ relaxation time. For routine qualitative spectra, a D1 of 1-2 seconds is often sufficient.[14]

-

Number of Scans (NS): This is the number of times the experiment is repeated and the results are averaged. Increasing the number of scans improves the signal-to-noise ratio (S/N) by a factor of the square root of NS.[13] For a ~10 mg sample, ¹H NMR may require only 8-16 scans, while ¹³C NMR, being inherently less sensitive, may require 128 scans or more.

-

-

Acquisition: Start the data acquisition.

-

Data Processing: Once acquired, the Free Induction Decay (FID) signal is converted into the familiar frequency-domain spectrum via a Fourier Transform (FT). This is followed by phase and baseline correction to produce the final, interpretable spectrum.

Caption: A logical workflow diagram illustrating the key stages of NMR spectrum analysis.

Summary of Predicted Spectral Data

The following table consolidates the predicted ¹H and ¹³C NMR data for this compound, providing a clear reference for experimental verification.

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |

| ¹H | H7 (-CH₂) | 3.9 - 4.1 | singlet (s) | N/A | 2H |

| H3'/H5' | 7.0 - 7.2 | doublet (d) | 6-10 | 2H | |

| Phenyl (ortho, meta, para) | 7.1 - 7.4 | multiplet (m) | N/A | 5H | |

| H2'/H6' | 7.3 - 7.5 | doublet (d) | 6-10 | 2H | |

| ¹³C | C7 (-CH₂) | 40 - 45 | CH₂ | N/A | N/A |

| C4' (C-Br) | 120 - 122 | C (quat.) | N/A | N/A | |

| C9-C13, C2', C3' | 126 - 133 | CH | N/A | N/A | |

| C1', C8 | 138 - 142 | C (quat.) | N/A | N/A |

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of key synthetic intermediates like this compound. By understanding the underlying principles of chemical shifts, coupling constants, and the electronic effects of substituents, researchers can confidently assign spectral features to their corresponding atomic environments. The rigorous application of the detailed experimental protocols outlined in this guide ensures the acquisition of high-fidelity data, forming a solid foundation for any research or development endeavor. This synergistic approach of theoretical prediction and meticulous experimental practice empowers scientists to harness the full analytical power of NMR spectroscopy.

References

- 1. This compound | C13H11Br | CID 236000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]

- 3. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 8. organomation.com [organomation.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. sites.bu.edu [sites.bu.edu]

- 11. depts.washington.edu [depts.washington.edu]

- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-4-bromobenzene

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-benzyl-4-bromobenzene. In the absence of a publicly available experimental mass spectrum for this specific analyte in common databases, this document leverages fundamental principles of mass spectrometry and well-documented fragmentation pathways of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis.

Introduction to the Analyte and Mass Spectrometry Approach

This compound is an aromatic compound featuring a diphenylmethane core with a bromine substituent on one of the phenyl rings. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex matrices, for quality control in its synthesis, and for metabolism studies in drug development.

Electron Ionization (EI) is the most common ionization technique for the analysis of relatively non-polar, volatile small molecules. In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte in the gas phase, leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M⁺•). The internal energy imparted during ionization often causes the molecular ion to undergo characteristic fragmentation, yielding a series of fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint of the molecule.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is predicted to be dominated by several key processes, primarily driven by the formation of stable carbocations and the presence of the halogen atom.

The Molecular Ion and Isotopic Pattern

The molecular weight of this compound (C₁₃H₁₁Br) is approximately 246.0 g/mol (for ⁷⁹Br) and 248.0 g/mol (for ⁸¹Br). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity at m/z 246 and 248.[1] This distinctive isotopic signature is a key indicator for the presence of a single bromine atom in the molecule.

Benzylic Cleavage and Tropylium Ion Formation

The most facile fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-C bond.[2] This is due to the formation of the highly stable benzyl cation (C₇H₇⁺). This cation readily rearranges to the even more stable, aromatic tropylium ion.[3][4][5] This rearrangement is a common and highly favorable process in mass spectrometry.[4] Consequently, the base peak (the most intense peak) in the mass spectrum of this compound is anticipated to be at m/z 91 .

The formation of the tropylium ion can be visualized as follows:

References

A Technical Guide to the IUPAC Nomenclature of C13H11Br Aromatic Compounds

For researchers, scientists, and drug development professionals, precision in chemical communication is paramount. The molecular formula C13H11Br represents not a single entity, but a diverse landscape of structural isomers, each with unique chemical and pharmacological properties. An unambiguous and systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is therefore essential for documentation, regulatory submission, and reproducible research.

This guide provides an in-depth analysis of the IUPAC nomenclature for aromatic compounds with the formula C13H11Br. We will deconstruct the naming process based on the most probable aromatic core structures, offering a logical framework for systematically identifying and naming these isomers.

Part 1: Foundational Isomeric Scaffolds for C13H11Br

The formula C13H11Br suggests a C13 aromatic hydrocarbon scaffold that has been substituted with a single bromine atom. The two most prevalent and logical parent structures are diphenylmethane (C13H12) and methylbiphenyl (C13H12) . Our analysis will focus on the brominated derivatives of these two core systems.

The Diphenylmethane Family

Diphenylmethane consists of two phenyl rings linked by a central methylene (-CH2-) bridge.[1][2] Bromination can occur either on this methylene bridge or on one of the phenyl rings.

-

Substitution on the Methylene Bridge: When a bromine atom replaces a hydrogen on the central carbon, the resulting compound is Bromodiphenylmethane .[3][4] This is the preferred IUPAC name for the structure (C6H5)2CHBr.[3][5][6] It is also commonly known as benzhydryl bromide or α-bromodiphenylmethane.[3][4][7]

-

Substitution on a Phenyl Ring: When bromine substitutes a hydrogen on one of the phenyl rings, its position is indicated by a numerical locant. The rings are numbered starting from the carbon atom attached to the methylene bridge. Since the two rings are identical, numbering can start on either one.

-

2-Bromodiphenylmethane: Bromine is at the ortho position. The IUPAC name is 1-benzyl-2-bromobenzene.[8]

-

3-Bromodiphenylmethane: Bromine is at the meta position. The IUPAC name is 1-benzyl-3-bromobenzene.

-

4-Bromodiphenylmethane: Bromine is at the para position. The IUPAC name is 1-benzyl-4-bromobenzene.[9]

-

The Methylbiphenyl Family

Biphenyl is a system of two phenyl rings connected by a single bond.[10] The addition of a methyl group creates methylbiphenyl, which itself has multiple isomers. Bromination of this structure leads to a significantly larger and more complex set of isomers. The IUPAC nomenclature requires a systematic approach to numbering and substituent prioritization.[11][12][13]

-

Numbering Convention: In a biphenyl system, one ring is numbered 1 through 6, and the second ring is numbered 1' through 6' (read as "one prime," "two prime," etc.). The carbons attached by the single bond are designated 1 and 1'.[11][12]

-

Types of Isomers:

-

Bromine on the Methyl Group: The substituent is a (bromomethyl) group. For example, 4-(Bromomethyl)biphenyl .[14][15][16]

-

Bromine on a Phenyl Ring: Both the bromo and methyl groups are substituents on the biphenyl core. The substituents are listed alphabetically. For example, 4'-Bromo-4-methylbiphenyl .[17] The IUPAC name for this structure is 1-bromo-4-(4-methylphenyl)benzene.[17]

-

Part 2: A Systematic Protocol for IUPAC Nomenclature

To ensure accuracy and consistency, a stepwise protocol should be followed when naming complex aromatic compounds. This process forms a self-validating system, ensuring that the final name logically corresponds to the structure.[18][19]

Step 1: Identify the Parent Hydride The parent hydride is the principal or foundational structure. According to IUPAC rules, a ring system generally has seniority over a chain.[20][21]

-

For C13H11Br, the most common parent hydrides are diphenylmethane or biphenyl .

Step 2: Identify and Name All Substituents List all atoms or groups that replace hydrogen on the parent hydride.

-

In this case, the substituents are -Br (bromo) and potentially -CH3 (methyl) or -CH2Br (bromomethyl) .

Step 3: Number the Parent Hydride Core Assign numerical locants to the carbons of the parent structure to give the substituents the lowest possible numbers.

-

Diphenylmethane: Numbering begins at the carbon of each ring that is attached to the methylene bridge.

-

Biphenyl: The carbons joined by the single bond are 1 and 1'. Numbering proceeds around each ring to give substituents the lowest locants.[12][13]

Step 4: Assemble the Full IUPAC Name Combine the components in the standard order: (Locants)-(Substituents in alphabetical order)(Parent Hydride Name).

-

Example: For a biphenyl with a methyl group at position 4 and a bromine at position 4' of the other ring, the name is assembled as: 4'-Bromo-4-methyl-1,1'-biphenyl.

Experimental Workflow for Nomenclature Determination

Caption: A systematic workflow for determining the IUPAC name of a substituted aromatic compound.

Part 3: Data Summary and Isomer Visualization

Table 1: Summary of Common C13H11Br Aromatic Isomers

| Molecular Structure Parent | Substitution Pattern | Preferred IUPAC Name | CAS Number |

| Diphenylmethane | Bromine on methylene carbon | Bromodiphenylmethane | 776-74-9[3] |

| Diphenylmethane | Bromine on phenyl ring (ortho) | 2-Bromodiphenylmethane | 23450-18-2[8] |

| Diphenylmethane | Bromine on phenyl ring (para) | 4-Bromodiphenylmethane | 2116-36-1[9] |

| Biphenyl | Bromomethyl group on ring | 4-(Bromomethyl)biphenyl | 2567-29-5[14] |

| Biphenyl | Bromo and Methyl on rings | 4'-Bromo-4-methylbiphenyl | 50670-49-0[17] |

Isomeric Relationships Diagram

This diagram illustrates the derivation of specific isomers from the two primary parent hydrides.

Caption: Derivation of C13H11Br isomers from their parent hydrocarbon scaffolds.

References

- 1. Diphenylmethane - Wikipedia [en.wikipedia.org]

- 2. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]

- 3. Bromodiphenylmethane | C13H11Br | CID 236603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Bromodiphenylmethane, 90% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. CAS RN 776-74-9 | Fisher Scientific [fishersci.com]

- 7. Benzene, 1,1'-(bromomethylene)bis- [webbook.nist.gov]

- 8. 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Biphenyl - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. 368950050 [thermofisher.com]

- 15. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-(Bromomethyl)biphenyl, 96% | Fisher Scientific [fishersci.ca]

- 17. 4-Bromo-4'-methylbiphenyl | C13H11Br | CID 521291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Naming Aromatic Compounds | Systems & Examples | Study.com [study.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of 1-Benzyl-4-bromobenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Benzyl-4-bromobenzene is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a benzyl group attached to a brominated benzene ring, provides two distinct reactive sites, making it a valuable building block for complex molecular architectures.[1] This compound is particularly prominent in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, and serves as a precursor for various derivatives, including potential anticancer agents.[1][2] A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in these synthetic applications, influencing reaction kinetics, purification strategies, and overall yield. This guide provides a comprehensive overview of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of solubility.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical characteristics. The key properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁Br | [1][3] |

| Molecular Weight | 247.13 g/mol | [1][3] |

| Melting Point | 110-112 °C | [3] |

| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Lipophilicity (logP) | ~4.2 | [1] |

The high lipophilicity (logP of ~4.2) of this compound is a strong indicator of its preferential solubility in non-polar organic solvents over polar solvents like water.[1] The large, non-polar hydrocarbon structure dominates the molecule's character, despite the slight polarity introduced by the bromine atom.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] For this compound, the following factors are key:

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces, which are significant due to the large, polarizable electron cloud of the aromatic rings. The bromine atom also introduces a weak dipole moment.

-

Solvent Polarity: Organic solvents can be broadly categorized as polar (protic and aprotic) and non-polar. Given the predominantly non-polar nature of this compound, it is expected to have higher solubility in non-polar and weakly polar aprotic solvents. In contrast, its solubility in highly polar solvents, especially protic solvents like water, is expected to be very low. This is because the strong hydrogen bonds between water molecules would need to be broken to accommodate the non-polar solute, which is energetically unfavorable.[5]

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.

Qualitative Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] Good balance of polarity to interact with the C-Br bond while being non-polar enough to solvate the hydrocarbon structure. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [1] Similar reasoning to DCM. |

| Toluene | Non-polar | Soluble | [7] "Like dissolves like" principle; both are aromatic hydrocarbons. |

| Hexane | Non-polar | Sparingly Soluble | [7] While non-polar, the aliphatic nature of hexane is less compatible with the aromatic structure of the solute. |

| Acetone | Polar Aprotic | Soluble | [6] A moderately polar solvent that can effectively solvate the solute. |

| Ethanol | Polar Protic | Sparingly Soluble | [6] The hydrogen bonding network of ethanol makes it less favorable for dissolving a non-polar solute. |

| Water | Polar Protic | Insoluble | [5][6][8] The high polarity and strong hydrogen bonding of water make it a very poor solvent for the non-polar this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is necessary. The isothermal saturation method is a common and reliable technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that saturation is reached and some undissolved solid remains.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility in a Practical Setting

-

Purity of Solute and Solvent: Impurities can alter the measured solubility. It is crucial to use high-purity materials for accurate determinations.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.

-

Particle Size: While particle size does not affect the equilibrium solubility, it can influence the rate of dissolution. Smaller particles will reach equilibrium faster due to a larger surface area.

Applications in Research and Development

A clear understanding of the solubility of this compound is critical for its application in:

-

Reaction Solvent Selection: Choosing a solvent in which this compound is sufficiently soluble is essential for achieving homogeneous reaction conditions and optimal reaction rates in processes like Suzuki couplings.[9]

-

Crystallization and Purification: Solubility data is vital for developing effective crystallization procedures for the purification of this compound and its derivatives.

-

Drug Development: For its derivatives being investigated as potential pharmaceuticals, solubility in various media (including biorelevant solvents) is a key parameter influencing bioavailability.[2]

Conclusion

This compound is a lipophilic, predominantly non-polar molecule with good solubility in non-polar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents like water. While specific quantitative data is sparse, its solubility can be reliably predicted based on its physicochemical properties and the principles of "like dissolves like." For precise applications, the experimental protocol outlined in this guide provides a robust method for determining its solubility in any solvent of interest. This knowledge is indispensable for researchers and scientists in optimizing synthetic routes and in the development of new chemical entities.

References

- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. reddit.com [reddit.com]

- 9. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]

A Senior Application Scientist's Guide to Sourcing and Quality Control of 1-Benzyl-4-bromobenzene for Research and Drug Development

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for 1-Benzyl-4-bromobenzene (CAS No. 2116-36-1), a critical building block in medicinal chemistry, and outlines a robust framework for its quality control upon receipt. This guide emphasizes the importance of informed supplier selection and rigorous in-house verification to ensure the integrity of your research and development programs.

The Strategic Importance of this compound in Drug Discovery

This compound, also known as 4-bromodiphenylmethane, is a versatile bifunctional molecule. Its utility in organic synthesis stems from two key reactive sites: the benzylic protons, which can be functionalized, and the aryl bromide, which is a prime handle for transition-metal-catalyzed cross-coupling reactions.[1] This dual reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

In the realm of medicinal chemistry, this compound and its derivatives have been implicated in the synthesis of a variety of biologically active compounds. For instance, the core structure is found in precursors to kinase inhibitors, which are a cornerstone of modern oncology treatments. The benzyl group can be strategically modified to interact with specific amino acid residues in the kinase active site, while the aryl bromide allows for the facile introduction of various moieties to modulate solubility, potency, and pharmacokinetic properties.[2] Furthermore, benzyl-substituted aromatic compounds are integral to the development of antiviral agents.[3][4][5]

Navigating the Commercial Supplier Landscape

The selection of a reliable commercial supplier for this compound is a critical first step in any research campaign. The quality of this starting material will directly impact the success, reproducibility, and scalability of your synthetic efforts. A thorough evaluation of potential suppliers should extend beyond mere price and availability.

Below is a comparative table of several commercial suppliers of this compound, compiled from publicly available information. It is imperative to note that product specifications and availability are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Stated Purity | Available Quantities | Certificate of Analysis (CoA) Provided |

| Sigma-Aldrich (Merck) | "AldrichCPR" - Purity not specified; buyer assumes responsibility for confirmation[6] | 1g, 5g | A CoA may be available, but analytical data is not collected for this specific product line[6] |

| Benchchem | High-purity | Inquiry for details | Yes, upon request |

| Chemsrc | Typically ≥98.0% (from listed suppliers)[7] | 100g, 1kg, 100kg, 1000kg (varies by supplier)[7] | Varies by individual supplier on the platform |

| CymitQuimica | 95%, 99% | 1g and larger quantities | Varies by individual supplier on the platform |

Key Considerations When Selecting a Supplier:

-

Purity and Impurity Profile: A higher purity is not always the only metric of importance. Understanding the potential impurities is crucial. For instance, residual starting materials from the synthesis of this compound (e.g., bromobenzene, benzyl chloride) could interfere with subsequent reactions.[8]

-

Certificate of Analysis (CoA): Always request a lot-specific CoA.[9] This document should provide, at a minimum, the purity as determined by a reliable analytical method (e.g., HPLC, GC), and confirmation of identity (e.g., by ¹H NMR).

-

Supplier Reputation and Certifications: Prefer suppliers with a strong track record in the pharmaceutical and research chemical sectors. Certifications such as ISO 9001 can provide an additional layer of confidence in their quality management systems.[10]

-

Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for addressing any questions or concerns regarding the product's specifications or handling.

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound:

Caption: A decision-making workflow for the selection of a commercial supplier.

In-House Quality Control: A Non-Negotiable Step

Upon receipt of this compound, it is incumbent upon the researcher to perform in-house quality control (QC) to verify the identity and purity of the material. This self-validating step is crucial for troubleshooting any unexpected reactivity or results in your experiments. The QC process should be guided by established principles of analytical method validation, such as those outlined in the ICH Q2(R1) guidelines.[11][12][13]

The following diagram outlines a comprehensive QC workflow for an incoming batch of this compound:

References

- 1. usp.org [usp.org]